molecular formula C23H17BrCl2N2O5 B11533585 4-((E)-{[(2,4-dichlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate

4-((E)-{[(2,4-dichlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate

Cat. No.: B11533585
M. Wt: 552.2 g/mol
InChI Key: QICGEASVAYFXQB-KKMKTNMSSA-N
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Description

4-((E)-{[(2,4-dichlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate is a complex organic compound that features a combination of aromatic rings, halogen substituents, and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-{[(2,4-dichlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate typically involves multiple steps. The starting materials often include 2,4-dichlorophenoxyacetic acid, hydrazine hydrate, and 3-bromobenzoic acid. The synthesis process may involve the following steps:

    Formation of the hydrazone: Reacting 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the hydrazone intermediate.

    Condensation reaction: The hydrazone intermediate is then reacted with 2-methoxybenzaldehyde under acidic conditions to form the desired product.

    Esterification: Finally, the product is esterified with 3-bromobenzoic acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-((E)-{[(2,4-dichlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-((E)-{[(2,4-dichlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((E)-{[(2,4-dichlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-((E)-{[(2,4-dichlorophenoxy)acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate
  • 4-((E)-{[2-(2,4-dichlorophenoxy)propanoyl]hydrazono}methyl)-2-ethoxyphenyl 4-ethoxybenzoate
  • 4-((E)-{[(2,4-dichlorophenoxy)acetyl]hydrazono}methyl)benzoic acid

Uniqueness

4-((E)-{[(2,4-dichlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate is unique due to its specific combination of functional groups and halogen substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H17BrCl2N2O5

Molecular Weight

552.2 g/mol

IUPAC Name

[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

InChI

InChI=1S/C23H17BrCl2N2O5/c1-31-21-9-14(5-7-20(21)33-23(30)15-3-2-4-16(24)10-15)12-27-28-22(29)13-32-19-8-6-17(25)11-18(19)26/h2-12H,13H2,1H3,(H,28,29)/b27-12+

InChI Key

QICGEASVAYFXQB-KKMKTNMSSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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